molecular formula C7H6ClNO2 B2539682 O-4-Chlorobenzoylhydroxylamine CAS No. 872851-33-7

O-4-Chlorobenzoylhydroxylamine

Cat. No.: B2539682
CAS No.: 872851-33-7
M. Wt: 171.58
InChI Key: KZZSHJUUEFFXJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-4-Chlorobenzoylhydroxylamine is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of benzoylhydroxylamine, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in organic synthesis, particularly as an electrophilic aminating agent in transition metal-catalyzed C–N bond-forming reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-4-Chlorobenzoylhydroxylamine can be synthesized through the reaction of 4-chlorobenzoyl chloride with hydroxylamine hydrochloride. The reaction typically occurs in the presence of a base such as sodium carbonate or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Chlorobenzoyl chloride+Hydroxylamine hydrochlorideThis compound+HCl\text{4-Chlorobenzoyl chloride} + \text{Hydroxylamine hydrochloride} \rightarrow \text{this compound} + \text{HCl} 4-Chlorobenzoyl chloride+Hydroxylamine hydrochloride→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: O-4-Chlorobenzoylhydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

O-4-Chlorobenzoylhydroxylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O-4-Chlorobenzoylhydroxylamine involves its role as an electrophilic aminating agent. It reacts with nucleophiles to form C–N bonds, which are crucial in the synthesis of various organic compounds. The molecular targets include nucleophilic centers such as amines, thiols, and alcohols. The pathways involved in these reactions typically include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

    O-Benzoylhydroxylamine: Similar structure but without the chlorine substitution.

    N-Hydroxyphthalimide: Another hydroxylamine derivative used in organic synthesis.

    N-Hydroxybenzotriazole: Used as a coupling reagent in peptide synthesis.

Uniqueness: O-4-Chlorobenzoylhydroxylamine is unique due to the presence of the chlorine atom at the para position, which can influence its reactivity and selectivity in chemical reactions. This substitution can enhance its electrophilic properties, making it a more effective aminating agent compared to its non-chlorinated counterparts .

Properties

IUPAC Name

amino 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-6-3-1-5(2-4-6)7(10)11-9/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZSHJUUEFFXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)ON)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872851-33-7
Record name 872851-33-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.